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Introduction

Chemokine (C-C motif) ligand 27 (CCL27), also known as cutaneous T-cell-attracting
chemokine (CTACK), is a key chemokine primarily expressed by keratinocytes in the skin. It
plays a pivotal role in skin-associated immune responses by selectively attracting memory T-
lymphocytes that express its cognate receptor, CCR10.[1][2] This specific interaction is crucial
for T-cell mediated skin inflammation.[1] Recombinant CCL27 protein is a valuable tool for in
vitro studies aimed at understanding its biological functions and for the development of
therapeutics targeting inflammatory skin diseases. This document provides detailed application
notes and protocols for the in vitro use of recombinant CCL27.

Data Presentation
Biological Activity of Recombinant CCL27

The primary in vitro application of recombinant CCL27 is to induce chemotaxis of cells
expressing the CCR10 receptor. The biological activity is typically quantified by its half-maximal
effective concentration (EC50) in a chemotaxis assay.
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Typical Values

Parameter Description (Human Cell Line Reference
CCL27)

The

concentration of

CCL27 that

induces a

. CCR10-
EC50 chemotactic
) 10 - 100 ng/mL transfected BaF3  [3]
(Chemotaxis) response I
cells

halfway between
the baseline and
maximum

response.

CCR10-
0.1- 0.4 pg/mL transfected BaF3  [4][5]

cells

CCR10-
34 nM _ [61[7]
expressing cells

The
concentration of
EC50 CCL27 that 10.0 - 100.0

(Chemotaxis) induces a ng/mL

Human
peripheral blood

lymphocytes
chemotactic ymphocyt

response.

Note: The optimal concentration of recombinant CCL27 should be determined empirically for
each specific cell type and assay system.

Key In Vitro Applications & Protocols
Chemotaxis Assay

Chemotaxis assays are fundamental for assessing the biological activity of recombinant
CCL27. The transwell migration assay, or Boyden chamber assay, is the most common method
used.
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Principle: This assay measures the migration of CCR10-expressing cells through a porous
membrane towards a gradient of recombinant CCL27.

Detailed Protocol: Transwell Migration Assay
Materials:
e Recombinant Human or Mouse CCL27

o CCR10-expressing cells (e.g., human peripheral blood lymphocytes, CCR10-transfected cell
lines)

o Transwell inserts (typically with 5 or 8 um pore size)

e 24-well companion plates

e Cell culture medium (e.g., RPMI 1640) with 0.5% Bovine Serum Albumin (BSA)
o Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

o Calcein-AM or other fluorescent dye for cell labeling

e Fluorescence plate reader

Procedure:

o Cell Preparation:

[e]

Culture CCR10-expressing cells to a sufficient density.

[e]

On the day of the assay, harvest the cells and wash them once with serum-free medium.

o

Resuspend the cells in chemotaxis buffer at a concentration of 1 x 1076 cells/mL.

[¢]

If quantifying by fluorescence, label the cells with Calcein-AM according to the
manufacturer's protocol.

e Assay Setup:
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o Prepare serial dilutions of recombinant CCL27 in chemotaxis buffer in the lower wells of
the 24-well plate. Include a negative control (buffer only) and a positive control if available.
A typical concentration range to test is 1-1000 ng/mL.

o Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped
underneath.

o Add 100 puL of the cell suspension to the upper chamber of each insert.

e |ncubation:

o Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation

time may vary depending on the cell type.
o Quantification of Migrated Cells:
o After incubation, carefully remove the transwell inserts.
o To count the cells that have migrated to the lower chamber:

» Fluorescence Method: Directly read the fluorescence of the lower chamber using a plate

reader.

» Cell Counting Method: Aspirate the medium from the lower chamber and count the cells
using a hemocytometer or an automated cell counter.

o To analyze non-migrated cells, gently remove the remaining cells from the top of the insert
with a cotton swab. Then, stain the migrated cells on the bottom of the membrane with a
stain like DAPI or crystal violet, and count them under a microscope.

e Data Analysis:
o Calculate the number of migrated cells for each CCL27 concentration.

o Plot the number of migrated cells against the CCL27 concentration and determine the
EC50 value using non-linear regression analysis.
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Preparation Assay Quantification

‘ Prepare CCL27 Dilutions }—»‘ Add CCL27 to Lower Chamber }—»‘ Place Transwell Insert }—»‘ Add Cells to Upper Chamber ‘—»‘ Incubate (37°C, 2-4h) ‘4»‘ Count Migrated Cells in Lower Chamber ‘4»‘ Analyze Data (EC50)

Prepare CCR10+ Cell

Click to download full resolution via product page

Chemotaxis Assay Workflow

Cell Proliferation Assay

Recombinant CCL27 can influence the proliferation of certain cell types. The
Carboxyfluorescein succinimidyl ester (CFSE) cell proliferation assay is a robust method to
track cell division.

Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell
division, the fluorescence intensity of CFSE is halved in the daughter cells, which can be
quantified by flow cytometry.

Detailed Protocol: CFSE T-Cell Proliferation Assay
Materials:

Recombinant Human CCL27

Human peripheral blood mononuclear cells (PBMCSs) or isolated T-lymphocytes

CFSE staining solution

Cell culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS)

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a positive control for proliferation)
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e Flow cytometer

Procedure:

o Cell Labeling with CFSE:

Isolate PBMCs or T-cells from whole blood.

[¢]

[e]

Resuspend the cells at 1-10 x 10”6 cells/mL in pre-warmed PBS.

o

Add CFSE to a final concentration of 1-5 uM and incubate for 10-15 minutes at 37°C.

[¢]

Quench the staining reaction by adding 5 volumes of ice-cold culture medium.

[¢]

Wash the cells 2-3 times with complete culture medium to remove unbound CFSE.

e Cell Culture and Stimulation:

o

Resuspend the CFSE-labeled cells in complete culture medium.

[¢]

Plate the cells in a 96-well plate at a density of 1-2 x 10”5 cells/well.

o

Add recombinant CCL27 at various concentrations (e.g., 10-1000 ng/mL).

[e]

Include an unstimulated control (medium only) and a positive control (e.g., PHA at 5
pg/mL).

* Incubation:
o Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
e Flow Cytometry Analysis:
o Harvest the cells and wash them with PBS containing 2% FBS.
o Resuspend the cells in FACS buffer.

o Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC
channel.
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o Analyze the data using flow cytometry software. Proliferating cells will show successive
peaks of decreasing fluorescence intensity.

Preparation Stimulation Analysis

Isolate T-cells/PBMCs }—>‘ Label Cells with CFSE }—>‘ Plate Labeled Cells }—>‘ Add Recombinant CCL27 ‘—P‘ Incubate (3-5 days) ‘ﬂ‘ Harvest and Stain Cells }—>‘ Acquire on Flow Cytometer }—>‘ Analyze Proliferation Peaks

Click to download full resolution via product page

CFSE Proliferation Assay Workflow

Signaling Pathway Analysis

CCL27 binding to CCR10 can activate downstream signaling pathways, such as the JAK/STAT
and PI3K/Akt pathways. Western blotting is a common technique to analyze the
phosphorylation status of key signaling proteins.

Principle: Cells are stimulated with recombinant CCL27, and cell lysates are then subjected to
SDS-PAGE and immunoblotting with antibodies specific for phosphorylated and total signaling
proteins.

Detailed Protocol: Western Blot for p-STAT3 and p-Akt

Materials:

e Recombinant Human CCL27

o CCR10-expressing cells

o Serum-free cell culture medium

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt)
HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

e Cell Stimulation and Lysis:

[¢]

Culture CCR10-expressing cells to 80-90% confluency.

[e]

Serum-starve the cells for 4-6 hours.

o

Stimulate the cells with recombinant CCL27 (e.g., 100 ng/mL) for various time points (e.g.,
0, 5, 15, 30, 60 minutes).

o

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

[¢]

Clarify the lysates by centrifugation and collect the supernatant.
Protein Quantification and Sample Preparation:
o Determine the protein concentration of each lysate using a BCA assay.

o Normalize the protein concentrations and prepare samples for SDS-PAGE by adding
Laemmli buffer and boiling.

SDS-PAGE and Western Blotting:
o Separate the protein samples on an SDS-PAGE gel.
o Transfer the proteins to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.

[e]

o

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody
for 1 hour at room temperature.

Wash the membrane again and develop with a chemiluminescent substrate.

o

[¢]

Image the blot using a chemiluminescence detection system.

e Data Analysis:
o Quantify the band intensities using image analysis software.

o Determine the ratio of phosphorylated protein to total protein for each time point.
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CCL27 Signaling Pathway

Cytokine Induction Assay

CCL27 can be involved in inflammatory responses, and it is valuable to investigate if it can

induce the release of other cytokines from immune cells.

© 2025 BenchChem. All rights reserved.

10/ 15 Tech Support


https://www.benchchem.com/product/b1577586?utm_src=pdf-body-img
https://www.benchchem.com/product/b1577586?utm_src=pdf-body
https://www.benchchem.com/product/b1577586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Principle: Immune cells are stimulated with recombinant CCL27, and the supernatant is
collected to measure the concentration of secreted cytokines using an Enzyme-Linked
Immunosorbent Assay (ELISA).

Detailed Protocol: Cytokine Release ELISA
Materials:

Recombinant Human CCL27

Human PBMCs or specific immune cell subsets

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

ELISA kit for the cytokine of interest (e.g., TNF-a, IL-6, IL-8)

96-well cell culture plate

ELISA plate reader

Procedure:

e Cell Culture and Stimulation:

(¢]

Isolate PBMCs or the desired immune cell population.

[¢]

Plate the cells in a 96-well plate at an appropriate density.

Add recombinant CCL27 at various concentrations (e.g., 10-1000 ng/mL).

[¢]

[e]

Include an unstimulated control and a positive control (e.g., LPS for
monocytes/macrophages).

e Incubation and Supernatant Collection:
o Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

o After incubation, centrifuge the plate to pellet the cells.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/product/b1577586?utm_src=pdf-body
https://www.benchchem.com/product/b1577586?utm_src=pdf-body
https://www.benchchem.com/product/b1577586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Carefully collect the supernatant without disturbing the cell pellet.

o ELISA:

o Perform the ELISA for the target cytokine according to the manufacturer's instructions.
This typically involves:

Coating a 96-well plate with a capture antibody.

Adding the collected supernatants and standards.

Adding a detection antibody.

Adding a substrate to produce a colorimetric signal.

Stopping the reaction and reading the absorbance on a plate reader.
e Data Analysis:
o Generate a standard curve from the absorbance values of the standards.

o Calculate the concentration of the cytokine in each sample based on the standard curve.

Receptor Binding Assay

Determining the binding affinity of CCL27 to its receptor CCR10 is crucial for its
characterization. Radioligand binding assays are a classic method, though non-radioactive
alternatives are also available.

Principle (Radioligand Binding): A radiolabeled version of CCL27 (e.g., with 12°]) is incubated
with cells or membranes expressing CCR10. The amount of bound radioligand is measured to
determine the binding affinity (Kd) and the total number of receptors (Bmax).

General Protocol: Competitive Radioligand Binding Assay

Note: A detailed protocol for a radiolabeled CCL27 binding assay is not readily available in the
public domain and would require specific optimization. The following is a general outline.

Materials:
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125|-]abeled CCL27 (requires custom radiolabeling)

Unlabeled recombinant CCL27

CCR10-expressing cells or cell membranes

Binding buffer

Filtration apparatus with glass fiber filters

Gamma counter

Procedure:

Assay Setup:

o In a multi-well plate, add a constant concentration of 125|-CCL27 to each well.
o Add increasing concentrations of unlabeled CCL27 to compete for binding.

o Include a control for total binding (:2°I-CCL27 only) and non-specific binding (*2°I-CCL27
with a large excess of unlabeled CCL27).

Incubation:

o Add the CCR10-expressing cells or membranes to each well.

o Incubate at room temperature or 4°C for a sufficient time to reach equilibrium.

Separation of Bound and Free Ligand:

o Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
o Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
Quantification:

o Measure the radioactivity retained on each filter using a gamma counter.
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o Data Analysis:
o Calculate the specific binding at each concentration of unlabeled CCL27.

o Plot the specific binding against the concentration of the unlabeled competitor and use
non-linear regression to determine the 1C50, which can be used to calculate the Ki (and
subsequently Kd).

Alternative Non-Radioactive Method: ELISA-based binding assays can also be employed to
study ligand-receptor interactions and determine binding affinities.

Conclusion

Recombinant CCL27 protein is a versatile tool for a range of in vitro applications aimed at
elucidating its role in immune cell trafficking and function. The protocols provided here offer a
framework for conducting key experiments, including chemotaxis, cell proliferation, signaling
pathway analysis, cytokine induction, and receptor binding assays. Researchers and drug
development professionals can utilize these methods to further investigate the therapeutic
potential of targeting the CCL27-CCR10 axis in various pathological conditions, particularly
inflammatory skin diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. youtube.com [youtube.com]

o 2. researchgate.net [researchgate.net]

o 3. researchgate.net [researchgate.net]

» 4. Cytokine - Wikipedia [en.wikipedia.org]

e 5. CCL27 is a crucial regulator of immune homeostasis of the skin and mucosal tissues -
PMC [pmc.ncbi.nim.nih.gov]

6. Account Suspended [thepharma.net]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b1577586?utm_src=pdf-body
https://www.benchchem.com/product/b1577586?utm_src=pdf-body
https://www.benchchem.com/product/b1577586?utm_src=pdf-body
https://www.benchchem.com/product/b1577586?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=js0L6Kdrs0c
https://www.researchgate.net/post/How_to_establish_a_radioligand_binding_assays_on_Chemokine_receptors
https://www.researchgate.net/figure/Cytokine-stimulation-of-PBMCs-increases-CD69-and-decreases-CCR7-and-CXCR4-expression_fig3_312117928
https://en.wikipedia.org/wiki/Cytokine
https://pmc.ncbi.nlm.nih.gov/articles/PMC9157018/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9157018/
https://thepharma.net/cgi-sys/suspendedpage.cgi
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 7. m.youtube.com [m.youtube.com]

 To cite this document: BenchChem. [Applications of Recombinant CCL27 Protein In Vitro:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577586#applications-of-recombinant-ccl27-protein-
in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://m.youtube.com/watch?v=anI3J3FJ6q8
https://www.benchchem.com/product/b1577586#applications-of-recombinant-ccl27-protein-in-vitro
https://www.benchchem.com/product/b1577586#applications-of-recombinant-ccl27-protein-in-vitro
https://www.benchchem.com/product/b1577586#applications-of-recombinant-ccl27-protein-in-vitro
https://www.benchchem.com/product/b1577586#applications-of-recombinant-ccl27-protein-in-vitro
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1577586?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

